Sematilide

Description

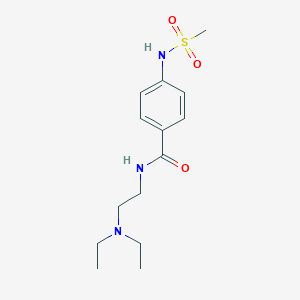

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYPYQZQJSBPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058720 | |

| Record name | Sematilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101526-83-4 | |

| Record name | Sematilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sematilide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sematilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMATILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sematilide's Mechanism of Action on Cardiac Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide is a Class III antiarrhythmic agent that exerts its primary therapeutic effect by selectively blocking cardiac potassium channels.[1][2][3] This guide provides a comprehensive overview of the molecular and electrophysiological mechanisms underlying this compound's action, with a focus on its interaction with the rapidly activating delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG). Understanding these mechanisms is crucial for the development of safer and more effective antiarrhythmic drugs.

Core Mechanism of Action: Selective IKr Blockade

This compound's principal mechanism of action is the selective inhibition of the IKr potassium channel.[4][5] This channel plays a critical role in the repolarization phase of the cardiac action potential.[6] By blocking IKr, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac tissues.[3][7] This effect is the basis of its Class III antiarrhythmic activity.

Quantitative Analysis of IKr Inhibition

The inhibitory effect of this compound on IKr is concentration-dependent. Electrophysiological studies have determined the half-maximal inhibitory concentration (IC50) of this compound for the IKr current.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 for IKr Block | ~25 µM | Rabbit Atrial Myocytes | [5] |

This compound's blockade of IKr exhibits voltage- and rate-dependent characteristics. The block is more pronounced at slower heart rates, a phenomenon known as reverse use-dependence.[2][7] This property is a hallmark of many IKr blockers and has important clinical implications, including the potential for proarrhythmia at bradycardic rates. Furthermore, this compound has been shown to have an affinity for the rested state of the IKr channel, which contributes to its reverse use-dependent effects.[2]

Electrophysiological Effects

The selective blockade of IKr by this compound translates into distinct changes in the cardiac action potential and the surface electrocardiogram (ECG).

Cellular Electrophysiology

In isolated cardiac myocytes, this compound prolongs the APD without significantly affecting other parameters such as the action potential amplitude or the maximum upstroke velocity (Vmax), which is consistent with a pure Class III action.[1][2] The prolongation of the APD is more significant at longer pacing cycle lengths, again demonstrating its reverse use-dependent nature.[4][7]

| Parameter | Effect of this compound | Species/Cell Type | Reference |

| Action Potential Duration (APD) | Prolongation | Guinea Pig Ventricular Myocytes, Rabbit Atrial and Ventricular Myocytes | [2][3][4] |

| Effective Refractory Period (ERP) | Prolongation | Rabbit Atrial Tissues | [3] |

| Maximum Upstroke Velocity (Vmax) | No significant change | Guinea Pig Ventricular Myocytes | [2] |

Effects on the Electrocardiogram (ECG)

In clinical settings, this compound administration leads to a dose- and concentration-dependent prolongation of the QT interval on the ECG, which is a direct reflection of the delayed ventricular repolarization.[1] The corrected QT interval (QTc) and the JT interval are also significantly increased.[7] Notably, this compound does not alter the PR or QRS intervals, indicating a lack of significant effect on atrioventricular conduction and ventricular depolarization, respectively.[1][7]

| ECG Parameter | Effect of this compound | Clinical Finding | Reference |

| QT Interval | Prolongation | Dose- and concentration-dependent | [1] |

| Corrected QT Interval (QTc) | Prolongation | Dose- and concentration-dependent | [1][7] |

| JT Interval | Prolongation | Significant increase | [7] |

| PR Interval | No significant change | - | [1][7] |

| QRS Interval | No significant change | - | [1][7] |

Selectivity Profile

This compound exhibits a high degree of selectivity for the IKr channel at therapeutic concentrations. Studies have shown that it has minimal or no significant effect on other cardiac ion channels, including:

-

Inward rectifier K+ current (IK1) [2]

-

Voltage-dependent Na+ current (INa) [5]

-

Ca2+-independent transient outward K+ current (Ito) [5]

This selectivity for IKr is a key feature of its pharmacological profile as a "pure" Class III antiarrhythmic agent.[7]

Experimental Protocols

The investigation of this compound's mechanism of action has primarily relied on in vitro and in vivo electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on IKr in isolated cardiac myocytes.

Cell Preparation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit or guinea pig).

Recording Configuration: The whole-cell patch-clamp technique is used to control the membrane potential and record ionic currents.

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.

-

Internal (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgATP, EGTA, and HEPES. The pH is adjusted to 7.2.

Voltage-Clamp Protocol: A specific voltage protocol is applied to isolate and measure IKr. A common protocol involves:

-

Holding the cell at a negative potential (e.g., -80 mV).

-

A depolarizing prepulse (e.g., to -40 mV) to inactivate Na+ channels.

-

A depolarizing test pulse to a range of potentials (e.g., -40 mV to +60 mV) to activate K+ channels.

-

Repolarization to a negative potential (e.g., -40 mV or -50 mV) to record the IKr tail current, which is used for quantification.

Data Analysis: The amplitude of the IKr tail current is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC50.

In Vivo Electrophysiological Studies

Objective: To evaluate the effects of this compound on cardiac electrophysiology in a whole-animal model.

Animal Model: Canine or rabbit models are commonly used.

Procedure:

-

Anesthetized animals are instrumented for ECG and intracardiac recordings.

-

Programmed electrical stimulation is used to induce and assess ventricular arrhythmias.

-

This compound is administered intravenously or orally.

-

Changes in ECG intervals (QT, QRS), refractory periods, and arrhythmia inducibility are measured.

Molecular Interactions with the hERG Channel

The hERG (IKr) channel has a unique structure that makes it susceptible to blockade by a wide range of drugs. The binding site for most hERG blockers, likely including this compound, is located within the inner vestibule of the channel pore. Key amino acid residues, particularly aromatic residues in the S6 transmembrane domain (e.g., Tyrosine 652 and Phenylalanine 656), are critical for high-affinity drug binding.[6] It is believed that this compound accesses this binding site when the channel is in the open or inactivated state.

Proarrhythmic Potential

A significant concern with IKr-blocking drugs, including this compound, is the risk of proarrhythmia, most notably Torsades de Pointes (TdP).[1][8] This risk is heightened by the reverse use-dependent nature of the IKr block, where excessive action potential prolongation at slow heart rates can lead to early afterdepolarizations (EADs) and triggered arrhythmias.[2] High doses of this compound have been shown to induce TdP in animal models.[8]

Conclusion

This compound is a selective blocker of the cardiac IKr potassium channel, which is the primary mechanism underlying its Class III antiarrhythmic effects. Its action leads to a prolongation of the cardiac action potential duration and the effective refractory period, which can terminate and prevent reentrant arrhythmias. However, its characteristic reverse use-dependence and the potential for excessive QT prolongation contribute to a risk of proarrhythmia. A thorough understanding of its electrophysiological and molecular interactions is essential for its safe and effective clinical use and for the development of future antiarrhythmic therapies with improved safety profiles.

References

- 1. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electrophysiological Signature of Sematilide on Atrial Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide, a methanesulfonanilide derivative, is a Class III antiarrhythmic agent known for its selective action on cardiac repolarization.[1] This technical guide provides an in-depth exploration of the electrophysiological effects of this compound on atrial myocytes, offering a comprehensive resource for researchers and professionals in the field of cardiovascular drug development. Understanding the precise mechanisms by which this compound modulates atrial myocyte electrophysiology is paramount for its potential therapeutic application in atrial arrhythmias, such as atrial fibrillation.

Core Mechanism of Action: Selective IKr Blockade

The primary electrophysiological effect of this compound on atrial myocytes is the selective and concentration-dependent inhibition of the rapidly activating component of the delayed rectifier potassium current (IKr).[2] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial tissues, which are hallmark characteristics of Class III antiarrhythmic agents.[3][4]

Signaling Pathway of this compound Action

The interaction of this compound with the IKr channel, encoded by the hERG gene, is the critical step in its mechanism of action. This interaction leads to a reduction in the outward potassium flux during the repolarization phase of the cardiac action potential.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative effects of this compound on atrial myocyte electrophysiology as reported in preclinical studies.

| Parameter | Species | Concentration | Effect | Reference |

| IKr Inhibition | Rabbit | 10 µM | Concentration-dependent inhibition | [2] |

| Rabbit | 30 µM | Concentration-dependent inhibition | [2] | |

| Rabbit | 100 µM | Concentration-dependent inhibition | [2] | |

| Rabbit | 300 µM | Concentration-dependent inhibition | [2] | |

| IC50 for IKr Inhibition | Rabbit | ~25 µM | 50% inhibitory concentration | [2] |

| Action Potential Duration (APD) | Rabbit | 1-100 µM | Concentration-dependent increase | [3] |

| Effective Refractory Period (ERP) | Rabbit | 1-100 µM | Concentration-dependent increase | [3] |

| Spontaneous Cycle Length (SCL) in SA Node | Rabbit | 1-100 µM | Concentration-dependent increase (EC20% = 54 +/- 13 µM) | [3] |

| APD in SA Node | Rabbit | 1-100 µM | Concentration-dependent increase (EC20% = 15 +/- 3 µM) | [3] |

| Ion Channel Selectivity (at 100 µM) | Species | Effect | Reference |

| Ca2+-independent transient K+ current | Rabbit | No significant effect | [2] |

| Inward rectifier K+ current (IK1) | Rabbit | No significant effect | [2] |

| Voltage-dependent Na+ current | Rabbit | No significant effect | [2] |

| Voltage-dependent Ca2+ current | Rabbit | No significant effect | [2] |

Detailed Experimental Protocols

The investigation of this compound's electrophysiological effects relies on precise experimental techniques, primarily utilizing isolated atrial myocytes and patch-clamp methodologies.

Isolation of Atrial Myocytes

A standard protocol for isolating single atrial myocytes from rabbit hearts for electrophysiological studies is outlined below. This process involves enzymatic digestion to dissociate the cells from the cardiac tissue.[2][5][6]

Whole-Cell Voltage-Clamp Technique

The whole-cell patch-clamp technique is employed to measure ionic currents across the membrane of a single atrial myocyte.[2][7][8][9]

Methodology:

-

Cell Plating: Isolated atrial myocytes are placed in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.

-

Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Membrane Rupture: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Protocol Application: A series of voltage steps (voltage-clamp protocol) are applied to the cell through the patch-clamp amplifier.

-

Current Recording: The resulting ionic currents flowing across the cell membrane are recorded and amplified. This compound is applied at varying concentrations to the external solution to determine its effect on specific currents, such as IKr.[2]

Reverse Frequency-Dependent Action

This compound exhibits reverse frequency-dependent effects, meaning its action potential-prolonging effects are more pronounced at slower heart rates.[4][10] This is a critical consideration for its therapeutic window and potential proarrhythmic risk. At faster rates, the prolongation of the APD is less significant.[10]

Clinical Context and Future Directions

While this compound demonstrated clear Class III antiarrhythmic properties in preclinical and early clinical studies, its development was not pursued for widespread clinical use.[11] Nevertheless, the study of this compound and its derivatives continues to provide valuable insights into the mechanisms of atrial fibrillation and the development of novel antiarrhythmic therapies.[12] The selective IKr blocking action of agents like this compound remains a key pharmacological target in the ongoing effort to develop safer and more effective treatments for atrial arrhythmias.

Conclusion

This compound serves as a classic example of a selective IKr channel blocker with potent Class III antiarrhythmic effects on atrial myocytes. Its concentration-dependent prolongation of the action potential duration and effective refractory period underscores its mechanism of action. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers dedicated to the study of cardiac electrophysiology and the development of next-generation antiarrhythmic drugs. The insights gained from compounds like this compound continue to inform the design of novel therapeutic strategies for atrial fibrillation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Atrial Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single atrial myocyte electrophysiology and [Ca2+]i measurements [bio-protocol.org]

- 7. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]

- 8. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Sematilide as a Selective IKr Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide is a class III antiarrhythmic agent known for its selective blocking effect on the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its activity as a selective IKr blocker. The information presented herein is intended to support research and drug development efforts by providing detailed experimental data, protocols, and mechanistic insights.

Core Activity: Selective IKr Blockade

This compound's primary mechanism of action is the blockade of the IKr channel, which is encoded by the human ether-a-go-go-related gene (hERG). This channel plays a pivotal role in the repolarization phase of the cardiac action potential. In vitro studies have consistently demonstrated this compound's potent and selective inhibition of this current.

Quantitative Analysis of IKr Inhibition

While a specific IC50 value for this compound's block of the IKr current from a single definitive in vitro study remains to be consolidated across publicly available literature, studies on guinea pig ventricular myocytes have shown that concentrations of 10 µM and higher lead to a significant prolongation of the action potential duration through the blockade of IKr.

Selectivity Profile

A key aspect of a drug's safety and efficacy is its selectivity for its intended target. The following table summarizes the known in vitro effects of this compound on various cardiac ion channels.

| Ion Channel | Current | Effect of this compound | Quantitative Data | Species/Cell Line |

| hERG | IKr | Block | Effective at ≥ 10 µM | Guinea Pig Ventricular Myocytes |

| KCNQ1/KCNE1 | IKs | - | Data not available | - |

| CACNA1C | ICaL | No significant effect | - | Guinea Pig Ventricular Myocytes |

| SCN5A | INa | - | Data not available | - |

| KCNJ2 | IK1 | Block | - | Guinea Pig Ventricular Myocytes |

Data compiled from available in vitro studies. The lack of specific IC50 values highlights an area for further quantitative investigation.

Experimental Methodologies

The primary technique for characterizing the effects of this compound on ion channels in vitro is the patch-clamp method. Below is a representative protocol for assessing IKr block in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels).

Whole-Cell Patch-Clamp Protocol for IKr (hERG) Current Measurement

-

Cell Preparation:

-

Culture HEK293 cells stably expressing the hERG channel in appropriate media.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

-

Voltage Protocol to Elicit IKr:

-

Depolarize the membrane to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV for 3 seconds to record the characteristic IKr tail current. This repolarizing step allows for the recovery from inactivation and subsequent deactivation of the channels, resulting in a measurable outward current.

-

Repeat this voltage step protocol at a regular interval (e.g., every 15 seconds) to ensure a stable baseline recording.

-

-

Drug Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

-

After obtaining a stable baseline IKr recording, perfuse the recording chamber with the this compound-containing external solution.

-

Record the IKr current at various concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.

-

Visualizations

Experimental Workflow for IKr Block Assessment

Caption: Workflow for assessing this compound's IKr blocking activity.

Signaling Pathway: this compound Interaction with the hERG Channel

Caption: this compound blocks the hERG channel by interacting with key pore residues.

Logical Relationship: Selectivity of this compound

Caption: Logical diagram of this compound's selectivity for cardiac ion channels.

Mechanism of Action

This compound accesses the hERG channel from the intracellular side and is believed to bind within the channel's inner vestibule. The interaction is thought to involve key aromatic amino acid residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located on the S6 transmembrane domain of the channel pore. These residues are common binding sites for a wide range of hERG-blocking drugs. The binding of this compound to this site physically occludes the ion conduction pathway, thereby inhibiting the outward flow of potassium ions and prolonging the cardiac action potential.

Conclusion

This compound is a potent and selective blocker of the IKr current in vitro. Its primary mechanism involves the direct occlusion of the hERG channel pore. While its selectivity over the L-type calcium current is established, further quantitative studies are required to fully elucidate its potency and selectivity profile across a broader range of cardiac ion channels. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.

Unraveling the Molecular Interactions of Sematilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular targets of Sematilide, a Class III antiarrhythmic agent. By providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams, this document serves as a critical resource for professionals in the fields of pharmacology and drug development.

Core Molecular Target: The Voltage-Gated Potassium Channel

This compound exerts its antiarrhythmic effects primarily through the selective blockade of specific potassium channels involved in the repolarization phase of the cardiac action potential. This targeted action prolongs the action potential duration, a hallmark of Class III antiarrhythmic agents, without significantly affecting the depolarization phase.

Primary Target: Rapidly Activating Delayed Rectifier Potassium Current (IKr)

The principal molecular target of this compound is the protein that conducts the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This current is crucial for the repolarization of the cardiac action potential, and its inhibition by this compound leads to a prolongation of this phase.[4][5]

Secondary Target: Inward Rectifier Potassium Channel (IK1)

In addition to its prominent effect on IKr, studies have also indicated that this compound can block the inward rectifier potassium channel (IK1).[6] This channel is primarily responsible for stabilizing the resting membrane potential in cardiomyocytes. The blocking action on IK1 is considered a secondary effect.

Quantitative Analysis of this compound's Potency

The inhibitory effects of this compound on its primary molecular target have been quantified in various studies. A key parameter for assessing the potency of a drug is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Molecular Target | Reported IC50 | Experimental Model | Reference |

| Delayed Rectifier K+ Current (IKr) | ~25 µM | Rabbit atrial myocytes | [5][7][8] |

Experimental Protocols for Target Identification and Characterization

The identification and characterization of this compound's molecular targets have been elucidated through a series of sophisticated electrophysiological experiments. The primary techniques employed are the whole-cell voltage clamp and patch-clamp methods on isolated cardiac myocytes.

Whole-Cell Voltage Clamp Technique

The whole-cell voltage clamp technique is a cornerstone of electrophysiological research that allows for the measurement of ion currents across the entire cell membrane of a single myocyte.

Methodology:

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal models, such as rabbits or guinea pigs.[4][5][6]

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (giga-seal).

-

Membrane Rupture: A brief, strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamping: The membrane potential of the cell is clamped at a specific voltage by a feedback amplifier.

-

Current Measurement: The current required to maintain this clamped voltage is measured, which is equal and opposite to the net current flowing across the cell membrane through open ion channels.

-

Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine its effect on specific ion currents.[5]

Patch-Clamp Technique (Cell-Attached Patch)

The cell-attached patch configuration of the patch-clamp technique allows for the study of the activity of single ion channels within a small patch of the cell membrane.

Methodology:

-

Pipette and Seal Formation: Similar to the whole-cell technique, a micropipette is used to form a giga-seal with the cell membrane. However, the membrane patch is not ruptured.

-

Channel Activity Recording: The current flowing through the individual ion channels within the patched membrane is recorded.

-

Analysis of Channel Gating: This technique allows for the detailed analysis of channel opening and closing kinetics, including mean open time, mean closed time, and opening probability.

-

Drug Effect on Single Channels: this compound's effect on the behavior of single IK1 channels, such as prolonging the interburst interval and reducing opening probabilities, has been observed using this method.[6]

Visualizing this compound's Mechanism of Action

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the cardiac action potential signaling pathway, the experimental workflow for target identification, and the logical relationship of this compound's molecular targets.

References

- 1. Structural modeling of the hERG potassium channel and associated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Structural Symphony of a Class III Antiarrhythmic: An In-depth Guide to the Structure-Activity Relationship of Sematilide

For Researchers, Scientists, and Drug Development Professionals

Sematilide, a methanesulfonanilide derivative, is a Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby exerting its antiarrhythmic effect. Understanding the intricate relationship between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel, safer, and more potent antiarrhythmic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the impact of molecular modifications on its therapeutic and ancillary properties.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a substituted benzamide core linked to a diethylaminoethyl side chain. The key pharmacophoric elements essential for its Class III antiarrhythmic activity have been elucidated through extensive medicinal chemistry efforts.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for IKr blockade and antiarrhythmic efficacy. Aryl substitutions on the core aromatic ring have been a primary focus of these investigations, aiming to modulate the potency, selectivity, and pharmacokinetic profile of the parent compound.

A pivotal study in the exploration of this compound's SAR involved the synthesis and electrophysiological evaluation of twelve novel aryl-substituted derivatives. These modifications were strategically designed to probe the electronic and steric requirements of the receptor binding site and to potentially introduce beneficial Class I antiarrhythmic properties.

Table 1: Structure-Activity Relationship of Aryl-Substituted this compound Derivatives

| Compound | Aryl Substitution (R) | Class III Activity (APD Prolongation) | Class I Activity (Ouabain-induced Arrhythmia) | Efficacy in Canine Arrhythmia Models |

| This compound | H | +++ | - | Effective |

| 3g | [Structure of 3g substitution] | +++ | + | Effective in both automatic and reentrant models |

| 3j | [Structure of 3j substitution] | +++ | + | Effective in both automatic and reentrant models |

| Other Analogs | [Various aryl substitutions] | All showed activity | Variable | Not all evaluated in canine models |

Note: This table is a summary based on available literature. The specific structures of the aryl substitutions and quantitative data (e.g., IC50 values for IKr block, percentage increase in APD) would be required from the full-text publication for a complete quantitative analysis.

The key findings from these SAR studies indicate that:

-

Methanesulfonamido Group: This group is critical for the Class III activity. Its hydrogen-bonding capability is thought to be essential for interaction with the IKr channel.

-

Benzamide Linker: The amide linkage and its relative position to the methanesulfonamido group are important for maintaining the correct orientation of the molecule within the binding pocket.

-

Diethylaminoethyl Side Chain: The tertiary amine in this side chain is typically protonated at physiological pH, and this positive charge is crucial for the blocking action within the pore of the IKr channel. The length and nature of the alkyl chain can influence potency and pharmacokinetics.

-

Aryl Substitutions: The introduction of various aryl groups at the para-position of the benzamide ring led to the discovery of compounds with dual Class I and Class III activity. Specifically, compounds 3g and 3j were identified as the most effective in canine models of both automatic and reentrant arrhythmias[1]. This suggests that specific aryl substitutions can introduce sodium channel blocking properties without diminishing the primary IKr blocking activity.

Experimental Protocols

The evaluation of this compound and its analogs has relied on a combination of in vitro and in vivo experimental models to characterize their electrophysiological effects and antiarrhythmic efficacy.

In Vitro Electrophysiology

1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:

-

Objective: To directly measure the effect of compounds on specific ion channels, primarily IKr.

-

Methodology:

-

Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).

-

Recording Configuration: The whole-cell patch-clamp technique is employed.

-

Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium, while the extracellular (bath) solution is a physiological saline solution. Specific channel blockers are often used to isolate the current of interest (e.g., IKr).

-

Voltage-Clamp Protocols: A specific series of voltage steps are applied to the cell membrane to elicit and measure the IKr current. The effect of the compound is assessed by comparing the current amplitude and kinetics before and after drug application. The concentration-dependence of the block is used to determine the IC50 value.[2]

-

2. Microelectrode Studies in Cardiac Purkinje Fibers:

-

Objective: To assess the effect of compounds on the action potential duration and other electrophysiological parameters in intact cardiac tissue.[1]

-

Methodology:

-

Tissue Preparation: Purkinje fibers are dissected from canine hearts and placed in a tissue bath superfused with oxygenated Tyrode's solution.

-

Recording: Glass microelectrodes are used to impale the cells and record the transmembrane action potentials.

-

Parameters Measured: Action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and resting membrane potential are measured at baseline and in the presence of the test compound.

-

In Vivo Arrhythmia Models

1. Ouabain-Induced Arrhythmia Model in Guinea Pigs:

-

Objective: To assess the potential Class I antiarrhythmic activity of the compounds.[1]

-

Methodology:

-

Animal Model: Anesthetized guinea pigs are used.

-

Arrhythmia Induction: A continuous intravenous infusion of ouabain, a cardiac glycoside, is administered to induce ventricular arrhythmias.

-

Drug Administration: The test compound is administered intravenously prior to or during the ouabain infusion.

-

Endpoint: The ability of the compound to prevent or terminate the ouabain-induced arrhythmias is evaluated by monitoring the electrocardiogram (ECG).

-

2. Canine Coronary Ligation and Programmed Electrical Stimulation Models:

-

Objective: To evaluate the efficacy of compounds against arrhythmias arising from different mechanisms (automaticity and reentry) in a large animal model that closely mimics human cardiac electrophysiology.[1]

-

Methodology:

-

Animal Model: Dogs are subjected to a two-stage coronary artery ligation to create a myocardial infarction, which serves as a substrate for arrhythmias.

-

Arrhythmia Induction:

-

Automatic Arrhythmias: Spontaneous ventricular arrhythmias that occur 24 hours after the coronary ligation are monitored.

-

Reentrant Arrhythmias: Programmed electrical stimulation is used to induce sustained ventricular tachycardia.

-

-

Drug Administration: The test compound is administered intravenously.

-

Endpoint: The suppression of spontaneous arrhythmias and the prevention of inducible ventricular tachycardia are assessed by ECG and intracardiac recordings.

-

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows involved in this compound SAR studies, the following diagrams are provided.

References

A Technical Guide to the Synthesis and Characterization of Novel Sematilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of novel derivatives of Sematilide, a Class III antiarrhythmic agent. This document details the synthetic chemistry, analytical methodologies, and key biological assays utilized in the discovery and development of new this compound analogs with potentially enhanced therapeutic profiles.

Introduction to this compound and its Derivatives

This compound, N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide, is a well-characterized Class III antiarrhythmic agent known to selectively block the rapidly activating delayed rectifier potassium current (IKr).[1] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for suppressing cardiac arrhythmias.[2] However, the development of novel derivatives is driven by the pursuit of improved efficacy, safety, and pharmacokinetic properties, including the incorporation of Class I antiarrhythmic activities to create multi-channel blocking agents.[3][4]

The core structure of this compound, a substituted benzamide, lends itself to a variety of chemical modifications. Research has primarily focused on the synthesis of aryl-substituted derivatives to explore the structure-activity relationships (SAR) and to modulate the compound's electrophysiological effects.[3]

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives generally follows a convergent synthetic strategy. The core of this process involves the formation of an amide bond between a substituted 4-aminobenzoyl precursor and a suitable amine, followed by modification of the 4-amino group. A generalized synthetic workflow is presented below.

Experimental Protocol: General Synthesis of Aryl-Substituted this compound Derivatives

This protocol is a generalized procedure based on established methods for the synthesis of benzamides and sulfonamides.[5][6][7]

Step 1: Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]benzamide (this compound Precursor)

-

Acyl Chloride Formation: To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture under reflux until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath and add N,N-diethylethylenediamine dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with aqueous sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to yield the 4-nitrobenzamide intermediate.

-

Nitro Group Reduction: Dissolve the 4-nitrobenzamide intermediate in a suitable solvent such as ethanol. Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, and heat the mixture. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed. Upon completion of the reaction, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the 4-aminobenzamide precursor.

Step 2: Sulfonylation of the 4-Aminobenzamide Precursor

-

Dissolve the 4-aminobenzamide precursor in a suitable solvent like pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath and add the desired aryl or alkyl sulfonyl chloride dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude novel this compound derivative.

Step 3: Purification

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final pure derivative.

Characterization of Novel this compound Derivatives

The structural integrity and purity of the synthesized derivatives are confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized derivatives, confirming their elemental composition.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the amide carbonyl (C=O) and the sulfonamide (S=O) stretches.[8]

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compounds is assessed by reversed-phase HPLC. A gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., acetic acid) is typically used.[2]

Pharmacological Evaluation

The pharmacological activity of novel this compound derivatives is evaluated through a series of in vitro and in vivo assays to determine their electrophysiological effects and antiarrhythmic potential.

In Vitro Electrophysiology

4.1.1. Patch-Clamp Electrophysiology

The effects of the synthesized compounds on specific ion channels, particularly the delayed rectifier potassium channels (IK), are investigated using the whole-cell patch-clamp technique in isolated cardiac myocytes.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit).

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with KOH.

-

External Solution: The external solution (Tyrode's solution) contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording: Form a giga-ohm seal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Apply specific voltage protocols to elicit and measure the desired ion currents (e.g., IKr, IKs).

-

Drug Application: Perfuse the cells with the external solution containing the test compound at various concentrations to determine the dose-dependent effects on the ion channel currents.

4.1.2. Monophasic Action Potential (MAP) Recording

The effects of the derivatives on the action potential duration (APD) are assessed using MAP recordings in isolated cardiac tissues, such as canine Purkinje fibers.[1][5]

Experimental Protocol: Monophasic Action Potential Recording in Canine Purkinje Fibers

-

Tissue Preparation: Dissect Purkinje fibers from the ventricles of canine hearts and mount them in a tissue bath.

-

Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant temperature (37 °C).

-

Stimulation: Stimulate the fibers at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.

-

Recording: Record monophasic action potentials using a MAP catheter placed in gentle contact with the endocardial surface of the Purkinje fiber.

-

Drug Perfusion: After obtaining stable baseline recordings, perfuse the tissue with solutions containing increasing concentrations of the test compound.

-

Data Analysis: Measure the action potential duration at 90% repolarization (APD90) to quantify the effect of the compound on repolarization.

In Vitro Antiarrhythmic Activity

Ouabain-Induced Arrhythmia Model

This model is used to assess the potential Class I antiarrhythmic activity of the synthesized compounds.

Experimental Protocol: Ouabain-Induced Arrhythmia in Guinea Pig Atria

-

Tissue Preparation: Isolate the left atria from guinea pig hearts and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37 °C.

-

Pacing: Pace the atria at a constant frequency (e.g., 1 Hz).

-

Drug Incubation: Incubate the atria with the test compound or vehicle for a predetermined period.

-

Arrhythmia Induction: Introduce ouabain into the bath at a concentration known to induce arrhythmias (e.g., 1-2 µM).

-

Data Recording: Record the contractile activity and the onset of arrhythmias. The ability of the test compound to prevent or delay the onset of ouabain-induced arrhythmias is a measure of its Class I activity.

Data Presentation and Structure-Activity Relationship (SAR)

The quantitative data obtained from the pharmacological evaluations are crucial for establishing a clear structure-activity relationship.

Tabulated Data

The following tables present hypothetical data for a series of novel aryl-substituted this compound derivatives to illustrate the format for data presentation.

Table 1: Electrophysiological Effects of this compound Derivatives on IKr and APD90

| Compound | Aryl Substituent | IKr Block IC50 (µM) | % Increase in APD90 at 10 µM |

| This compound | Unsubstituted | 5.2 | 25% |

| Derivative 1 | 4-Fluoro | 3.8 | 35% |

| Derivative 2 | 4-Chloro | 2.5 | 42% |

| Derivative 3 | 4-Methoxy | 8.1 | 18% |

| Derivative 4 | 3-Trifluoromethyl | 1.9 | 55% |

Table 2: Antiarrhythmic Activity in Ouabain-Induced Arrhythmia Model

| Compound | Concentration (µM) | Time to Onset of Arrhythmia (min) | Protection against Arrhythmia |

| Vehicle | - | 15 ± 2 | - |

| This compound | 10 | 18 ± 3 | No |

| Derivative 1 | 10 | 25 ± 4 | Partial |

| Derivative 2 | 10 | 35 ± 5 | Complete |

| Derivative 4 | 10 | 40 ± 6 | Complete |

Structure-Activity Relationship (SAR) Insights

The analysis of the relationship between the chemical structure of the derivatives and their biological activity provides valuable insights for the design of more potent and selective compounds.

From the hypothetical data, a preliminary SAR can be deduced:

-

Electron-withdrawing substituents on the aryl ring (e.g., fluoro, chloro, trifluoromethyl) appear to enhance the IKr blocking potency and the prolongation of the APD.

-

Electron-donating groups (e.g., methoxy) may decrease the activity compared to the unsubstituted parent compound.

-

The presence of potent electron-withdrawing groups may also confer Class I antiarrhythmic activity , as suggested by the protection against ouabain-induced arrhythmias.

Conclusion

The synthesis and characterization of novel this compound derivatives represent a promising avenue for the development of new antiarrhythmic agents with improved pharmacological profiles. By systematically modifying the core structure and evaluating the resulting compounds through a comprehensive panel of in vitro assays, researchers can elucidate key structure-activity relationships. This knowledge-driven approach facilitates the rational design of next-generation antiarrhythmic drugs with enhanced efficacy and safety for the treatment of cardiac arrhythmias. Further in vivo studies are necessary to validate the therapeutic potential of the most promising candidates.

References

- 1. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vivo recording of monophasic action potentials in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Electrophysiologic effects of amiloride in canine Purkinje fibers: evidence for a delayed effect on repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Sematilide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sematilide hydrochloride is a class III antiarrhythmic agent characterized by its selective blockade of the rapidly activating component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration and the effective refractory period, leading to its antiarrhythmic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of its mechanism are included to support further research and development.

Mechanism of Action

This compound hydrochloride exerts its antiarrhythmic effect primarily through the selective blockade of the voltage-gated potassium channel hERG (human Ether-à-go-go-Related Gene), which conducts the rapidly activating delayed rectifier potassium current (IKr)[1][2][3]. This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues[4][5]. This prolongation of the refractory period is the primary mechanism by which it suppresses re-entrant arrhythmias.

Signaling Pathway

The mechanism of action of this compound hydrochloride is a direct interaction with the IKr potassium channel. There is no evidence of downstream signaling cascades being activated as a primary consequence of this channel blockade.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its IKr channel blockade. These effects are dose- and concentration-dependent and are characterized by changes in cardiac electrophysiological parameters.

Electrophysiological Effects

This compound prolongs the QT interval on the electrocardiogram (ECG), a direct reflection of the prolonged ventricular repolarization[4][6]. Studies have shown a linear relationship between this compound plasma concentration and the increase in the corrected QT interval (QTc)[4].

| Parameter | Effect | Species | Reference |

| Action Potential Duration (APD) | Prolonged | Guinea Pig, Rabbit | [5][7] |

| Effective Refractory Period (ERP) | Prolonged | Guinea Pig, Rabbit | [5][7] |

| QTc Interval | Prolonged (dose-dependent) | Human | [4][6] |

| Heart Rate | Decreased at high concentrations | Human | [4] |

| PR Interval | No significant change | Human | [4] |

| QRS Duration | No significant change | Human | [4] |

Potency and Efficacy

The potency of this compound has been quantified in various in vitro and in vivo systems.

| Parameter | Value | System | Reference |

| IC50 (IKr current) | 25 µM | Rabbit atrial myocytes | [1][3][8] |

| Ki (3H-dofetilide binding) | 12 ± 5 µM | Guinea pig ventricular myocytes | [7] |

| EC25 (ERP increase) | 20.2 µM | Isolated guinea pig papillary muscles | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been characterized in humans and various animal species.

Human Pharmacokinetics

Following intravenous and oral administration, this compound exhibits predictable pharmacokinetic properties.

| Parameter | Intravenous (25 mg) | Oral (25 mg) | Reference |

| Bioavailability | N/A | 0.47 (± 0.15) | [9] |

| Elimination Half-life (t1/2) | 3.6 (± 0.8) hours | - | [4] |

| Renal Clearance | 250 (± 41) mL/min | 222 (± 44) mL/min | [9] |

| % of Dose Excreted Unchanged in Urine | 75.1 (± 6.5)% | 36.0 (± 11.5)% | [9] |

Renal impairment significantly reduces the clearance of this compound, necessitating dose adjustments in patients with compromised kidney function[10].

Experimental Protocols

Determination of this compound in Human Plasma by HPLC

This protocol describes a method for quantifying this compound levels in human plasma samples.

4.1.1. Sample Preparation

-

To 0.5 mL of human plasma, add a known amount of an appropriate internal standard.

-

Adjust the plasma sample pH to 8.5.

-

Extract the sample with a solution of 7.5% isopropanol in methylene chloride.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized for a specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-100 µL.

4.1.3. Quantification

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The assay is linear in the concentration range of 12-2400 ng/mL[11][12].

Whole-Cell Patch-Clamp Electrophysiology

This generalized protocol outlines the key steps for assessing the effect of this compound on ion currents in isolated cardiomyocytes.

4.2.1. Cell Preparation

-

Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion.

-

Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).

4.2.2. Recording

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier to clamp the membrane potential and record the resulting ion currents.

4.2.3. Data Acquisition and Analysis

-

Record baseline ion currents in the absence of the drug.

-

Apply this compound hydrochloride at various concentrations to the external solution.

-

Record the ion currents in the presence of the drug to determine the extent of inhibition.

-

Analyze the data to calculate parameters such as the IC50 value for current inhibition.

Safety and Proarrhythmic Potential

A critical aspect of class III antiarrhythmic agents is their potential to induce arrhythmias, particularly Torsades de Pointes (TdP). High doses of this compound have been associated with excessive QT prolongation and the development of polymorphic ventricular tachycardia[6][13]. Therefore, careful dose selection and patient monitoring are crucial during its clinical use.

Conclusion

This compound hydrochloride is a potent and selective blocker of the IKr potassium channel, leading to a prolongation of the cardiac action potential and effective refractory period. Its pharmacological profile is consistent with a class III antiarrhythmic agent. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on this and similar compounds. Further investigation into its proarrhythmic mechanisms and the development of strategies to mitigate this risk are important areas for future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemodynamic effects of intravenous this compound in patients with congestive heart failure: a class III antiarrhythmic agent without cardiodepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of binding to rapidly activating delayed rectifier K+ channel, IKr, and effects on myocardial refractoriness for class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Sematilide on Cardiac Action Potential: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo electrophysiological effects of sematilide, a class III antiarrhythmic agent, on the cardiac action potential. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound exerts its primary effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[1][3][4] This increase in refractoriness is the basis of its antiarrhythmic properties. Notably, this compound does not affect the fast sodium current responsible for the rapid depolarization (Phase 0) of the action potential.[5]

Quantitative Electrophysiological Effects

The in vivo effects of this compound on cardiac electrophysiology have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Effects of Intravenous this compound in Rabbits

| Dose/Infusion | Serum Level (µg/mL) | APD75 Prolongation (at 400ms CL) | APD75 Prolongation (at 200ms CL) |

| Infusion 1 (1 mg/kg bolus + 8 µg/kg/min) | 1.3 ± 0.5 | Data not specified | Data not specified |

| Infusion 2 (2 mg/kg bolus + 20 µg/kg/min) | 3.7 ± 1.4 | 27 ± 4% | 18 ± 4% |

| Infusion 3 (7 mg/kg bolus + 68 µg/kg/min) | 13.4 ± 1.8 | Maximal effects at Infusion 2 | Maximal effects at Infusion 2 |

| Data from Beatch et al. (1996)[1]. APD75: Action Potential Duration at 75% repolarization; CL: Cycle Length. |

Table 2: Effects of Oral this compound in Dogs with Chronic Atrioventricular Block

| Dose (mg/kg) | Outcome |

| 3 | QT interval prolongation |

| 30 | QT interval prolongation, Torsades de Pointes (TdP) in 3 out of 4 animals |

| Data from a comparative study with amiodarone[6]. |

Table 3: Electrophysiological Effects of Oral this compound in Humans

| Parameter | Baseline | Post-Sematilide (mean dose 133 ± 29 mg q8h) | % Change |

| Atrial Effective Refractory Period (ms) | 238 ± 32 | 264 ± 32 | +11 ± 16 |

| AV Nodal Effective Refractory Period (ms) | 296 ± 74 | 354 ± 71 | +20 ± 19 |

| Right Ventricular ERP (ms) at 600ms CL | 252 ± 25 | 281 ± 30 | +12 ± 8 |

| APD90 (ms) at 600ms CL | Not specified | Increase of 40 ± 17 ms | - |

| APD90 (ms) at 350ms CL | Not specified | Increase of 14 ± 15 ms | - |

| QT Interval | Significantly Increased (8-17%) | - | - |

| QTc Interval | Significantly Increased (8-17%) | - | - |

| Data from a study in patients with ventricular arrhythmias[7]. ERP: Effective Refractory Period; APD90: Action Potential Duration at 90% repolarization; CL: Cycle Length; AV: Atrioventricular. |

Table 4: Dose-Dependent Effects of Intravenous this compound on QTc Interval in Humans

| Dose (mg/kg over 15 min) | Plasma Concentration (µg/mL) | QTc Interval Increase |

| 0.15 - 1.5 | ≥ 2.0 | ~25% |

| Data from a dose-ranging study in patients with ventricular arrhythmias[5]. |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key in vivo studies of this compound.

In Vivo Electrophysiology in Rabbits

-

Animal Model: New Zealand White rabbits were used.

-

Drug Administration: this compound or placebo was administered as an intravenous (i.v.) bolus followed by a 45-minute infusion in a cumulative manner.

-

Electrophysiological Measurements:

-

Monophasic action potentials (MAP) were recorded from the ventricles using contact electrodes to determine APD.

-

Ventricular effective refractory period (VERP) and ECG parameters were also measured.

-

Measurements were taken during cardiac pacing at various cycle lengths (200-400 ms).

-

-

Pharmacokinetic Analysis: Serum this compound levels were quantified using high-performance liquid chromatography (HPLC).[1]

Proarrhythmia Assessment in a Canine Model

-

Animal Model: A canine model of chronic atrioventricular block, which is known to be susceptible to Torsades de Pointes, was utilized.

-

Drug Administration: this compound was administered orally at doses of 3 and 30 mg/kg.

-

Monitoring: Continuous ECG monitoring was performed in conscious animals to observe for arrhythmias.[6]

Clinical Electrophysiology Studies in Humans

-

Patient Population: Patients with clinical ventricular arrhythmias and inducible sustained ventricular tachycardia.

-

Drug Administration: Patients were treated with oral this compound (mean dose of 133 ± 29 mg every 8 hours).

-

Electrophysiological Study:

-

Baseline and post-treatment electrophysiological studies were conducted.

-

Parameters measured included: sinus cycle length, QT, QTc, JT, and JTc intervals from the surface ECG.

-

Intracardiac recordings were used to measure atrial and ventricular effective refractory periods, atrioventricular nodal effective refractory period, and right ventricular monophasic action potential duration (APD90) at various pacing cycle lengths.[7]

-

Reverse Use-Dependence

A key characteristic of this compound's action is its "reverse use-dependence." This means that its effect on prolonging the action potential duration is more pronounced at slower heart rates (longer cycle lengths) and diminishes at faster heart rates.[1][2][3][7] This property is thought to be due to the kinetics of this compound binding to the IKr channel, with a higher affinity for the rested state of the channel.[2] While potentially beneficial for treating certain arrhythmias, this property can also be proarrhythmic, particularly in situations of bradycardia, where excessive APD prolongation can lead to early afterdepolarizations and Torsades de Pointes.[3]

Summary and Conclusion

This compound is a potent blocker of the IKr potassium channel, leading to a dose-dependent prolongation of the cardiac action potential duration and effective refractory period in vivo. These effects are observed across multiple species, including rabbits, dogs, and humans. The primary electrophysiological manifestation is a prolongation of the QT interval on the surface ECG. While these class III effects are the basis for its antiarrhythmic efficacy, the reverse use-dependent nature of this compound's action and the potential for excessive QT prolongation contribute to a risk of proarrhythmia, most notably Torsades de Pointes. The data and protocols summarized in this guide provide a foundational understanding for professionals involved in the research and development of cardiac ion channel modulators.

References

- 1. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a typical I(Kr) channel blocker this compound on the relationship between ventricular repolarization, refractoriness and onset of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Sematilide's Impact on QT Interval Prolongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of sematilide, a class III antiarrhythmic agent, with a specific focus on its impact on QT interval prolongation. The information presented herein is a synthesis of findings from key preclinical and clinical studies, intended to serve as a comprehensive resource for professionals in the field of cardiac safety and drug development.

Core Mechanism of Action: Selective IKr Blockade

This compound exerts its primary effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr)[1][2][3][4]. This current, carried by the hERG (human Ether-a-go-go-Related Gene) channel, is crucial for phase 3 repolarization of the cardiac action potential[5][6][7]. By inhibiting IKr, this compound delays ventricular repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the surface electrocardiogram (ECG)[8][9][10]. This selective action on IKr without significant effects on other cardiac ion channels, such as sodium (INa) or calcium (ICa) channels, categorizes this compound as a "pure" class III antiarrhythmic agent[4][8].

Quantitative Electrophysiological Effects of this compound

The following tables summarize the quantitative data from various studies, illustrating the dose- and concentration-dependent effects of this compound on key electrophysiological parameters.

Table 1: In Vitro Effects of this compound on Cardiac Myocytes

| Species | Myocyte Type | Parameter | Concentration | Effect | Reference |

| Rabbit | Atrial | IKr | 10, 30, 100, 300 µM | Concentration-dependent inhibition (IC50 ≈ 25 µM) | [1][4] |

| Guinea Pig | Ventricular | APD | 10 µM | Prolongation | [3] |

| Guinea Pig | Ventricular | APD | 30 µM | 20-40% prolongation at 0.2 Hz | [3] |

| Guinea Pig | Ventricular | IK | 10 µM | Depression of delayed outward K+ current | [3] |

| Guinea Pig | Ventricular | IK1, ICa-L | Not specified | No significant effect | [3] |

Table 2: In Vivo Effects of this compound in Animal Models

| Species | Model | Parameter | Dosage | Effect | Reference |

| Rabbit | Anesthetized | APD75 (400 ms CL) | 2 mg/kg bolus + 20 µg/kg/min infusion | 27 ± 4% increase | [2] |

| Rabbit | Anesthetized | APD75 (200 ms CL) | 2 mg/kg bolus + 20 µg/kg/min infusion | 18 ± 4% increase | [2] |

| Canine | Chronic AV block | QT interval | 3 and 30 mg/kg (oral) | Prolongation | [11] |

| Canine | Chronic AV block | Torsades de Pointes | 30 mg/kg (oral) | Induced in 3 of 4 animals | [11] |

| Canine | Isolated, blood-perfused ventricular septum | MAP duration | 10-100 µ g/min (intracoronary) | Prolongation | [12] |

| Canine | Isolated, blood-perfused ventricular septum | Effective Refractory Period | 10-100 µ g/min (intracoronary) | Prolongation | [12] |

Table 3: Clinical Effects of this compound in Humans

| Patient Population | Parameter | Dosage/Concentration | Effect | Reference |

| Patients with ventricular arrhythmias | QT, QTc, JT, JTc intervals | 133 ± 29 mg every 8 hours (oral) | 8-17% increase | [8][13] |

| Patients with ventricular arrhythmias | Atrial Effective Refractory Period (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 11 ± 16% increase (238 ± 32 to 264 ± 32 ms) | [8][13] |

| Patients with ventricular arrhythmias | Right Ventricular Effective Refractory Period (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 12 ± 8% increase (252 ± 25 to 281 ± 30 ms) | [8][13] |

| Patients with ventricular arrhythmias | APD90 (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 40 ± 17 ms increase | [8][13] |